molecular formula C19H20ClN3O6S B565196 利伐罗班二醇 CAS No. 1160170-00-2

利伐罗班二醇

货号 B565196
CAS 编号: 1160170-00-2
分子量: 453.894
InChI 键: ZZABLIJBKARJCB-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rivaroxaban is an oral medication used to treat and prevent deep venous thrombosis (DVT), a condition in which harmful blood clots form in the blood vessels of the legs . These blood clots can travel to the lungs and can become lodged in the blood vessels of the lungs, causing a condition called pulmonary embolism (PE) .


Synthesis Analysis

Rivaroxaban can be synthesized using an efficient and high-yielding process that involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline . The process also involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with an alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .


Molecular Structure Analysis

The molecular structure of Rivaroxaban is complex and involves several key components. The anticoagulant effects of Rivaroxaban are achieved through the competitive inhibition of Factor Xa . It is more than 10,000-fold more selective for Factor Xa than other related serine proteases, and it does not require cofactors (such as antithrombin) to exert its anticoagulant effect .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rivaroxaban are complex and involve several steps. The key components of the process involve the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline . The process also involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with an alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .

科学研究应用

1. Prevention of Venous Thromboembolism

  • Application Summary : Rivaroxaban is an oral, direct Factor Xa inhibitor approved in the European Union and several other countries for the prevention of venous thromboembolism in adult patients undergoing elective hip or knee replacement surgery .
  • Results or Outcomes : The use of Rivaroxaban has been shown to be effective in preventing venous thromboembolism in patients undergoing elective hip or knee replacement surgery .

2. Treatment of Thromboembolic Disorders

  • Application Summary : Rivaroxaban is in advanced clinical development for the treatment of thromboembolic disorders .
  • Results or Outcomes : The use of Rivaroxaban has been shown to be effective in the treatment of thromboembolic disorders .

3. Combination Therapy with Low-Dose Rivaroxaban in Patients with Cardiovascular Disease

  • Application Summary : Low-dose Rivaroxaban (2.5 mg twice daily) is used in combination therapy with antiplatelets in patients with coronary artery disease (CAD) and/or peripheral artery disease (PAD) .

4. Stroke or Systemic Embolism Prevention

  • Application Summary : Rivaroxaban is used in the prevention of stroke or systemic embolism. In a nationwide cohort study, apixaban, dabigatran, and rivaroxaban had similar rates of any stroke or systemic embolism .
  • Results or Outcomes : Rivaroxaban had higher rates of major bleeding than apixaban and dabigatran but lower rates of myocardial infarction than dabigatran .

5. Thromboembolic Disorders Treatment

  • Application Summary : Rivaroxaban is used for the treatment and prevention of thromboembolic disease .
  • Results or Outcomes : Rivaroxaban exhibits predictable pharmacokinetics and pharmacodynamics, and thus does not require routine coagulation monitoring, unlike vitamin K antagonists (e.g., warfarin) .

6. Anticoagulant Option

  • Application Summary : Rivaroxaban may offer an anticoagulant option that could simplify and improve the management of patients with thromboembolic disorders .
  • Results or Outcomes : Rivaroxaban has a lower potential for drug–drug and food–drug interactions compared with warfarin .

7. Comparison with Other Anticoagulants

  • Application Summary : Rivaroxaban has been compared with other direct oral anticoagulants (DOACs) like apixaban and dabigatran in a nationwide cohort study .
  • Results or Outcomes : Rivaroxaban had higher rates of major bleeding than apixaban and dabigatran but lower rates of myocardial infarction than dabigatran .

8. Treatment of Acute Coronary Syndrome

  • Application Summary : Rivaroxaban has been used in the acute phase of Acute Coronary Syndrome (ACS) and compared with Enoxaparin in terms of major cardiac adverse events and bleeding risk .
  • Results or Outcomes : The study is still ongoing and the results are yet to be published .

9. Combination Therapy in Patients with CAD and/or PAD

  • Application Summary : Low-dose Rivaroxaban (2.5 mg twice daily) is used in combination therapy with antiplatelets in patients with coronary artery disease (CAD) and/or peripheral artery disease (PAD) .
  • Results or Outcomes : The use of low-dose Rivaroxaban in combination with antiplatelets has been shown to be effective in patients with CAD and/or PAD .

安全和危害

Rivaroxaban users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

属性

IUPAC Name

5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O6S/c20-16-6-5-15(30-16)18(27)21-9-14-10-23(19(28)29-14)13-3-1-12(2-4-13)22(7-8-24)17(26)11-25/h1-6,14,24-25H,7-11H2,(H,21,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZABLIJBKARJCB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676133
Record name 5-Chloro-N-{[(5S)-3-{4-[(hydroxyacetyl)(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rivaroxaban diol

CAS RN

1160170-00-2
Record name Rivaroxaban diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160170002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N-{[(5S)-3-{4-[(hydroxyacetyl)(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIVAROXABAN DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KS80AIP17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。